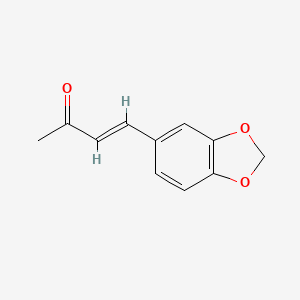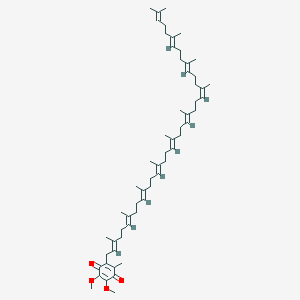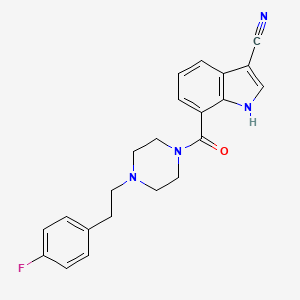
Ciminal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciminal is an organic compound characterized by the presence of a chloro group, a nitro group, and an aldehyde group attached to a propenal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ciminal typically involves the reaction of 4-nitrobenzaldehyde with chloroacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Ciminal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Chloro-3-(4-nitro-phenyl)-propanoic acid.
Reduction: 2-Chloro-3-(4-amino-phenyl)-propenal.
Substitution: 2-Substituted-3-(4-nitro-phenyl)-propenal derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ciminal involves its interaction with cellular components, leading to various biological effects. For instance, its anticancer activity is associated with the induction of apoptosis in cancer cells. The compound affects mitochondrial membrane potential and activates caspase-8 and caspase-9 pathways, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Ciminal can be compared with other similar compounds such as:
2-Chloro-3-(4-nitro-phenyl)-propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Chloro-3-(4-amino-phenyl)-propenal: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzaldehyde: Precursor in the synthesis of this compound, lacking the chloro and propenal groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities not observed in its analogs.
Eigenschaften
CAS-Nummer |
3626-97-9 |
|---|---|
Molekularformel |
C9H6ClNO3 |
Molekulargewicht |
211.6 g/mol |
IUPAC-Name |
(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-6H/b8-5- |
InChI-Schlüssel |
DBVDHCJKHHZJBK-YVMONPNESA-N |
SMILES |
C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-] |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(/C=O)\Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-] |
Synonyme |
ciminal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2,6-di(propan-2-yl)phenyl]-2-tetradecylsulfanylacetamide](/img/structure/B1233068.png)
![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)







